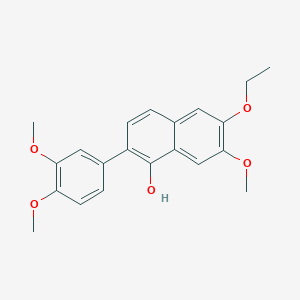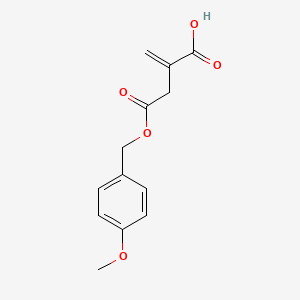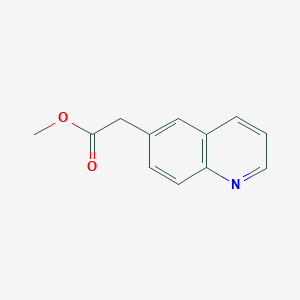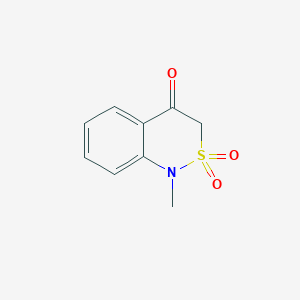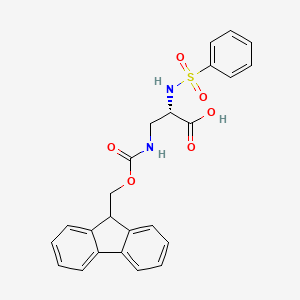
Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions .
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid is widely used in the synthesis of peptides and peptidomimetics. Its stability and ease of removal make it a preferred choice for protecting amino groups during peptide synthesis .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .
Medicine
Peptides synthesized using this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines .
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptides for drug development and production .
Mecanismo De Acción
Target of Action
The primary target of Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid, also known as (2S)-2-(benzenesulfonamido)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is the peptide bond formation in the process of peptide synthesis . The compound plays a crucial role in the protection of the Na-amino group during the synthesis .
Mode of Action
The compound interacts with its targets by acting as a base-labile protecting group for the Na-amino group of an activated incoming amino acid . The 9-fluorenylmethoxycarbonyl (Fmoc) group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . This stability allows for the efficient synthesis of peptides, including ones of significant size and complexity .
Biochemical Pathways
The compound affects the biochemical pathway of peptide synthesis. It is involved in the chemical formation of the peptide bond, a process that requires the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The Fmoc group’s integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .
Result of Action
The result of the compound’s action is the efficient and rapid synthesis of peptides. The Fmoc group allows for the assembly of peptides of significant size and complexity, making it a valuable resource for research in the post-genomic world .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the Fmoc group is completely stable to treatment with TFA and hydrogen bromide/acetic acid . This stability suggests that the compound’s action, efficacy, and stability may be influenced by the presence of these and other chemicals in the environment.
Direcciones Futuras
Fmoc-based peptide synthesis continues to be a major area of research, with ongoing efforts to improve the efficiency and reliability of the synthesis process . There’s also interest in exploring new applications for Fmoc-protected peptides, such as in the creation of DNA-encoded chemical libraries .
Análisis Bioquímico
Biochemical Properties
Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the amino group, preventing unwanted side reactions during peptide assembly. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The Fmoc group is removed under basic conditions, allowing the amino group to participate in peptide bond formation. The phenylsulfonylamino moiety enhances the compound’s hydrophobicity, promoting interactions with hydrophobic regions of proteins and enzymes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can be incorporated into synthetic peptides that mimic natural signaling molecules, thereby modulating cell signaling pathways. Additionally, it can affect gene expression by altering the activity of transcription factors and other regulatory proteins. The phenylsulfonylamino group may also impact cellular metabolism by interacting with metabolic enzymes and altering their activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The Fmoc group facilitates the compound’s incorporation into peptide chains by protecting the amino group during synthesis. Once incorporated, the Fmoc group is removed, allowing the amino group to participate in peptide bond formation. The phenylsulfonylamino group enhances the compound’s hydrophobic interactions with proteins and enzymes, potentially leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard storage conditions, but its stability may be affected by factors such as temperature, pH, and exposure to light. Over time, the compound may degrade, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, but its activity may diminish as it degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may occur at very high doses, including cellular toxicity and disruption of normal cellular processes. These threshold effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by proteases and other enzymes that cleave peptide bonds, releasing the amino acid and its derivatives. These metabolic interactions can influence the overall metabolic profile of cells and tissues, affecting processes such as energy production, biosynthesis, and detoxification .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments. Its hydrophobic nature allows it to interact with lipid membranes and accumulate in specific regions of the cell. These interactions can influence the compound’s localization and activity within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid typically involves the protection of the amino group of the amino acid with the Fmoc group. This is achieved by reacting the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine . The reaction proceeds under mild conditions, usually at room temperature, and yields the protected amino acid.
Industrial Production Methods
In industrial settings, the production of Fmoc-protected amino acids, including this compound, is carried out using automated peptide synthesizers. These machines facilitate the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The use of Fmoc chemistry allows for efficient and high-yield synthesis of peptides .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation with activated carboxyl groups of other amino acids.
Common Reagents and Conditions
Major Products Formed
The primary product formed from these reactions is the peptide chain, which can be further modified or elongated depending on the desired sequence .
Comparación Con Compuestos Similares
Similar Compounds
Boc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
Cbz-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid: Uses a carbobenzoxy (Cbz) protecting group.
Uniqueness
Fmoc-(S)-3-amino-2-(phenylsulfonylamino)-propionic acid is unique due to the mild conditions required for Fmoc removal, which minimizes side reactions and preserves the integrity of the peptide chain. This makes it more suitable for synthesizing complex peptides compared to Boc and Cbz-protected amino acids .
Propiedades
IUPAC Name |
(2S)-2-(benzenesulfonamido)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6S/c27-23(28)22(26-33(30,31)16-8-2-1-3-9-16)14-25-24(29)32-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22,26H,14-15H2,(H,25,29)(H,27,28)/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLJTSZSIHKGJS-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl (E)-3-[6-(benzyloxy)-2-naphthyl]-2-propenoate](/img/structure/B1363496.png)
![methyl 3-[(1,3,4-thiadiazol-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B1363498.png)
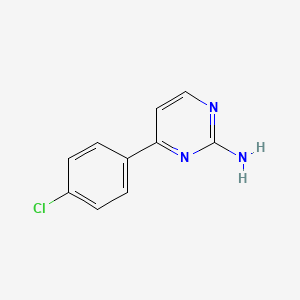
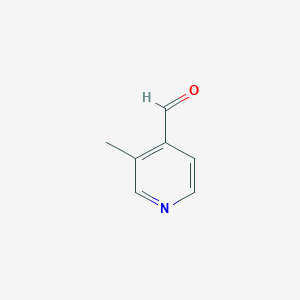
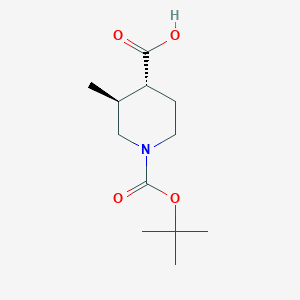
![[2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B1363507.png)
![N-[(3-methoxy-2-naphthyl)methyl]aniline](/img/structure/B1363508.png)
